molecular formula C13H18N4O3S2 B10943037 1-ethyl-N-propyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-N-propyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10943037
M. Wt: 342.4 g/mol
InChI Key: VSDYVPNXYDPROT-UHFFFAOYSA-N
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Description

1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with an ethyl group, a propyl group, and a thienylsulfonylamino group

Preparation Methods

The synthesis of 1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The ethyl, propyl, and thienylsulfonylamino groups are introduced through various substitution reactions, often involving reagents such as alkyl halides and sulfonyl chlorides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl groups using appropriate alkylating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thienylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-ETHYL-N-PROPYL-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18N4O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

1-ethyl-N-propyl-4-(thiophen-2-ylsulfonylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C13H18N4O3S2/c1-3-7-14-13(18)12-10(9-17(4-2)15-12)16-22(19,20)11-6-5-8-21-11/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,14,18)

InChI Key

VSDYVPNXYDPROT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NS(=O)(=O)C2=CC=CS2)CC

Origin of Product

United States

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